2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine
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Overview
Description
2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine is a heterocyclic organic compound with the molecular formula C14H19N It is characterized by a pyridine ring substituted with a 2-ethyl-1-cyclopenten-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine typically involves the reaction of 2-ethyl-1-cyclopenten-1-yl derivatives with pyridine under specific conditions. One common method includes the use of a Grignard reagent, where 2-ethyl-1-cyclopenten-1-yl magnesium bromide reacts with pyridine to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl): Similar in structure but with a different functional group.
2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl): Shares the cyclopentenyl group but differs in the rest of the structure.
Uniqueness
2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H19N |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-[1-(2-ethylcyclopenten-1-yl)ethyl]pyridine |
InChI |
InChI=1S/C14H19N/c1-3-12-7-6-8-13(12)11(2)14-9-4-5-10-15-14/h4-5,9-11H,3,6-8H2,1-2H3 |
InChI Key |
PSDYJDFCCPSGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CCC1)C(C)C2=CC=CC=N2 |
Origin of Product |
United States |
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